comB protein - 127187-58-0

comB protein

Catalog Number: EVT-1521543
CAS Number: 127187-58-0
Molecular Formula: C9H10IN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ComB proteins are a group of proteins associated with the transformation competence in Helicobacter pylori, a bacterium linked to various gastric diseases. These proteins play a crucial role in the uptake of exogenous DNA, facilitating genetic exchange and adaptation in this pathogen. The ComB protein complex is essential for the natural transformation process, which is a mechanism by which bacteria can acquire genetic material from their environment.

Source

The ComB proteins were first characterized in Helicobacter pylori, a gram-negative bacterium that colonizes the human stomach. The comB operon, which encodes these proteins, consists of several genes that are expressed to form a multi-protein complex involved in DNA uptake and processing during transformation .

Classification

ComB proteins can be classified based on their functional roles within the transformation process:

  • ComB8 and ComB10: These are key components that significantly influence the transformation frequency and competence of H. pylori.
  • ComB6: This protein is involved in the regulation of the operon and affects the expression levels of other ComB proteins .
Synthesis Analysis

Methods

The synthesis of ComB proteins typically involves recombinant DNA technology, where genes encoding these proteins are cloned into expression vectors. Commonly used methods include:

  • Molecular Cloning: Involves inserting the comB gene sequences into plasmids which are then transformed into bacterial host cells for protein expression.
  • Protein Expression Systems: Escherichia coli is often used as a host due to its rapid growth and well-established genetic manipulation techniques.

Technical Details

The expression systems are optimized for yield and functionality through various parameters such as temperature, induction time, and media composition. For example, using an IPTG (isopropyl β-D-1-thiogalactopyranoside) induction system allows for controlled expression of ComB proteins at specific growth phases .

Molecular Structure Analysis

Structure

Data

Studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into their three-dimensional structures. The presence of conserved motifs among different ComB proteins suggests functional similarities across species .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving ComB proteins include:

  • DNA Binding: ComB proteins interact with double-stranded DNA through specific binding sites.
  • DNA Uptake: The complex facilitates the transport of external DNA across the bacterial membrane.

Technical Details

These interactions can be studied using electrophoretic mobility shift assays (EMSAs) to assess binding affinity and specificity. Furthermore, mutagenesis studies can identify critical residues involved in these processes .

Mechanism of Action

Process

The mechanism by which ComB proteins facilitate transformation involves several steps:

  1. DNA Binding: ComB proteins recognize and bind to free DNA in the environment.
  2. Membrane Translocation: The protein complex alters membrane permeability, allowing DNA to enter the bacterial cell.
  3. Integration: Once inside, the exogenous DNA can recombine with the bacterial chromosome through homologous recombination.

Data

Experimental evidence indicates that overexpression of specific ComB proteins increases transformation rates significantly, highlighting their role as limiting factors in this process .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies among different ComB proteins; typically ranges from 30 kDa to 50 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stability can be influenced by temperature and pH; optimal conditions for activity often fall within neutral pH ranges.
  • Post-translational Modifications: These may include phosphorylation or glycosylation, affecting protein function and interaction capabilities.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures .

Applications

Scientific Uses

ComB proteins are primarily studied for their role in bacterial genetics and transformation processes. Applications include:

  • Genetic Engineering: Utilizing ComB-mediated transformation to introduce plasmids into H. pylori for functional studies.
  • Vaccine Development: Understanding how these proteins facilitate genetic exchange may inform strategies for developing vaccines against H. pylori infections.
  • Antibiotic Resistance Studies: Investigating how horizontal gene transfer mediated by ComB proteins contributes to antibiotic resistance in bacterial populations .
Introduction to comB Protein Systems

Biological Significance of comB in Bacterial Competence

ComB is a hydrophobic pilin-like protein that serves as a structural building block for pseudopili mediating DNA translocation. In Acinetobacter baylyi ADP1—a model Gram-negative bacterium—comB is encoded within a 21-gene competence regulon (Table 1). It shares conserved N-terminal homology (first 40 amino acids) with type IV pilins but possesses a variable C-terminal domain. This architecture enables two critical functions:

  • Pilus Polymerization: ComB subunits assemble into helical filaments via interactions between their hydrophobic N-terminal α-helices. These filaments extend through the periplasm, forming a dynamic conduit for DNA passage. Mutational studies confirm that comB deletion abolishes DNA binding and uptake, underscoring its non-redundant role [5].
  • Machine Coordination: ComB physically interacts with the pilus assembly platform (comM/comN/comO/comL) and the secretin pore (comQ). This positions it as a central hub linking inner membrane ATPases (pilB, pilT) to outer membrane channels. Energy from pilB-mediated ATP hydrolysis drives pilus extension, while pilT/pilU ATPases enable retraction—a process pulling DNA into the periplasm [5].

Table 1: Core Competence Genes in Acinetobacter baylyi ADP1 Including comB [5]

GeneLocus TagProtein FunctionEssential for Transformation?
comBACIAD3318Structural pilinYes
comPACIAD3338Structural pilinYes
comEACIAD3315Structural pilinYes
comCACIAD3316AdhesinYes
comQACIAD3355Secretin poreYes
pilBACIAD0362Assembly ATPaseYes
pilTACIAD0912Retraction ATPasePartial
dprAACIAD0209DNA processingNo

After DNA traverses the outer membrane via the comB-containing pilus, it is escorted through the inner membrane by comA and processed by cytoplasmic proteins (e.g., dprA). This dual-membrane translocation mechanism allows comB systems to function efficiently even in extreme conditions like desiccation or high temperatures, as observed in Acinetobacter and Thermus species [5].

Taxonomic Distribution Across Prokaryotic Lineages

ComB orthologs exhibit a broad yet phylogenetically constrained distribution, primarily among Gram-negative bacteria. Three key patterns emerge:

  • Acinetobacter-Specific Conservation: In A. baylyi and pathogenic A. baumannii, comB shares 98% amino acid identity and resides within syntenic operons. This conservation enables functional DNA uptake even in multidrug-resistant clinical isolates, facilitating antibiotic resistance dissemination [5].
  • Limited Homology in Distant Taxa: Thermus thermophilus—an extremophile growing at 85°C—possesses a comB-like protein (TTC0406) with 32% identity to Acinetobacter comB. Despite low sequence conservation, it occupies an analogous position in the DNA uptake machinery, suggesting convergent functional pressures. Notably, Thermus lacks classical pilins (e.g., comP/comE), implying comB may assume a dominant structural role in thermophiles [5].
  • Absence in Gram-Positives and Archaea: No comB orthologs are detected in Gram-positive models (e.g., Bacillus subtilis) or archaeal species. These lineages employ distinct competence systems: Gram-positives use ComEC channels for DNA translocation, while archaea rely on type IV pili unrelated to comB operons [1] [5].

Table 2: Distribution of comB Homologs Across Prokaryotes [1] [5]

OrganismPhylumcomB Identity (%)Operon ContextNatural Transformation Efficiency
Acinetobacter baylyiProteobacteria100 (reference)comB-comE-comF-pilV clusterHigh (10⁻¹ transformants/viable cell)
Acinetobacter baumanniiProteobacteria98Syntenic with A. baylyiModerate (10⁻³–10⁻⁵)
Thermus thermophilusDeinococcus-Thermus32pilA1-pilB-comB-pilA2Extreme (high at 70–85°C)
Neisseria gonorrhoeaeProteobacteriaNot detectedpilE-pilC-comAHigh
Bacillus subtilisFirmicutesNot detectedcomEA-comEC-comGAModerate

This distribution highlights comB as an adaptation primarily of Gram-negative bacteria occupying variable or extreme niches. Its retention in Acinetobacter and Thermus—diverged by ~2 billion years—implies strong selective advantages for DNA uptake in fluctuating environments [1] [5].

Evolutionary Origins of comB Operons

The comB-containing competence systems likely arose through modular operon assembly followed by horizontal gene transfer (HGT). Three lines of evidence support this:

  • Piecewise Recruitment: Competence operons in Acinetobacter and Thermus are mosaics of conserved and lineage-specific genes. Core components (comB, comQ, pilB) derive from ancestral type IV pilus (T4P) machineries repurposed for DNA transport. Phylogenetic analyses reveal comB clusters with Tad pili (involved in adhesion) rather than conjugation systems. This suggests early competence systems co-opted adhesion pili, with comB evolving specialized DNA-binding properties [5] [9].
  • Horizontal Transfer Signatures: The comB operon in Thermus exhibits atypically low %GC compared to flanking chromosomal regions—a hallmark of recent HGT. Additionally, ICE-like elements (conjugative transposons) flank comB clusters in Acinetobacter, implicating mobile genetic elements in their dissemination. Such transfers enable phenotypic innovation without de novo operon assembly [1] [5].
  • Selective Pressures: Operon conservation correlates with environmental challenges. Acinetobacter survives desiccation via DNA repair enzymes acquired through transformation, while Thermus inhabits thermal springs where DNA uptake may offset reduced replication fidelity. The functional cooperativity hypothesis explains operon stability: physical interactions between comB and partners (e.g., comQ) favor gene clustering to minimize assembly errors. This is critical for large hetero-oligomeric complexes [5] [9].

Figure 1: Evolutionary Assembly Model of comB Operons

1. Ancestral T4P System:  [ pilB ] [ pilin gene ] [ comQ ] → Adhesion function  |          |            |  | HGT +    | Duplication | Co-option for DNA uptake  | divergence|            |  2. Proto-Competence Module:  [ pilB ] [ comB (pilin-like) ] [ comQ ]  |          |                  |  | Addition of DNA-processing genes |  | (dprA, comA)                    |  3. Modern Operon:  [ pilB ][ comB ][ comE ][ comQ ][ comC ][ dprA ] → DNA translocation  

This model aligns with the selfish operon theory, where clustered genes spread via HGT because their collective function provides a selective advantage. However, comB retention in specific lineages indicates niche-specific optimization, not universal utility [5] [9].

Properties

CAS Number

127187-58-0

Product Name

comB protein

Molecular Formula

C9H10IN

Synonyms

comB protein

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